Kuwanon S
CAS No.: 100187-67-5
Cat. No.: VC7930680
Molecular Formula: C25H26O5
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100187-67-5 |
---|---|
Molecular Formula | C25H26O5 |
Molecular Weight | 406.5 g/mol |
IUPAC Name | 2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one |
Standard InChI | InChI=1S/C25H26O5/c1-15(2)5-4-6-16(3)7-8-17-11-18(9-10-20(17)27)23-14-22(29)25-21(28)12-19(26)13-24(25)30-23/h5,7,9-14,26-28H,4,6,8H2,1-3H3/b16-7+ |
Standard InChI Key | UXXAQCSTQAIKEM-FRKPEAEDSA-N |
Isomeric SMILES | CC(=CCC/C(=C/CC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)/C)C |
SMILES | CC(=CCCC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)C)C |
Canonical SMILES | CC(=CCCC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)C)C |
Introduction
Chemical Identity and Structural Properties
Kuwanon S (PubChem CID: 6450924) is a flavonoid derivative with the molecular formula C₂₅H₂₆O₅ and a molecular weight of 406.5 g/mol . Its IUPAC name, 2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one, reflects a complex architecture featuring a chromen-4-one core substituted with hydroxyl groups at positions 5 and 7, a prenylated phenyl group at position 2, and an isoprenoid side chain (Figure 1) . The compound’s stereochemistry includes an (E)-configured double bond in the isoprenoid moiety, a structural motif shared with other prenylated flavonoids in the Morus genus.
Structural Characterization
The 2D and 3D conformational analyses of Kuwanon S highlight its planar chromen-4-one system and the spatial orientation of the prenyl group, which may influence its interactions with biological targets . Unlike Kuwanon G, which contains a fused benzofuran system, Kuwanon S retains a simpler chromen-4-one scaffold, potentially affecting its solubility and binding affinity .
Table 1: Key Chemical Properties of Kuwanon S
Property | Value |
---|---|
Molecular Formula | C₂₅H₂₆O₅ |
Molecular Weight | 406.5 g/mol |
Synonyms | Kuwanon S, 100187-67-5 |
Prenyl Substituent | (E)-3,7-dimethylocta-2,6-dienyl |
Key Functional Groups | Hydroxyl, chromen-4-one |
Natural Occurrence and Biosynthetic Context
Kuwanon S has been identified in Morus lhou and Morus alba (white mulberry), plants renowned for their use in traditional medicine and silkworm cultivation . These species produce a diverse array of prenylated flavonoids, including Kuwanons A–Z, which are biosynthesized via the phenylpropanoid pathway with subsequent prenylation by prenyltransferases . The accumulation of Kuwanon S in root bark and stem extracts suggests a role in plant defense mechanisms, analogous to the antimicrobial and antioxidant functions observed in related compounds .
Challenges and Future Directions
The absence of in vitro or in vivo data specific to Kuwanon S underscores critical research gaps. Key priorities include:
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Bioactivity Screening: Systematic assessment of antimicrobial, anticancer, and antiviral properties.
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Structure-Activity Relationships: Comparative studies with Kuwanons C, G, and Z to elucidate the role of prenylation and hydroxylation patterns.
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Synthetic Accessibility: Development of efficient synthesis routes to enable large-scale biological testing.
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